molecular formula C18H18O3 B8526747 6-Benzyloxy-2,2-dimethylchroman-4-one

6-Benzyloxy-2,2-dimethylchroman-4-one

Cat. No. B8526747
M. Wt: 282.3 g/mol
InChI Key: XWROIWDXQLSBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyloxy-2,2-dimethylchroman-4-one is a useful research compound. Its molecular formula is C18H18O3 and its molecular weight is 282.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Benzyloxy-2,2-dimethylchroman-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyloxy-2,2-dimethylchroman-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Benzyloxy-2,2-dimethylchroman-4-one

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

2,2-dimethyl-6-phenylmethoxy-3H-chromen-4-one

InChI

InChI=1S/C18H18O3/c1-18(2)11-16(19)15-10-14(8-9-17(15)21-18)20-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3

InChI Key

XWROIWDXQLSBBR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

25.2 g (131.2 mmol) of 6-hydroxy-2,2-dimethylchroman-4-one were introduced into 350 ml of diethyl ketone with stirring at RT and, after addition of 18.0 g (131 mmol) of powdered potassium carbonate, stirred at 75° C. for 30 min. After cooling to 60° C., 15.7 ml (131 mmol) of benzyl bromide were added dropwise, the mixture was concentrated in vac. after 2 h, the residue was treated with water and the solid was filtered off with suction, 37 g, m.p. 105-107° C.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
15.7 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 25.0 g (0.103 mole) 2-hydroxy-5-benzyloxyacetophenone, 8 mL (6.0 g, 0.130 mole) acetone and 4 mL (3.7 g, 0.052 mole) pyrrolidine in 100 mL toluene was stirred at room temperature for 4 hours, then refluxed over a Dean-Stark trap for 3 hours. An additional 8 mL (6.0 g, 0.130 mole) acetone and 4 mL (3.7 g, 0.052 mole) pyrrolidine was added and the mixture refluxed for 18 hours. The mixture was concentrated, poured into water, basified to pH 8 with ammonium hydroxide, then extracted with ether. The ether extract was washed successively with 1N KOH, 1N HCl, water and brine, then dried (MgSO4) and concentrated to give an oil. Flash chromatography on silica gel eluting with 20% ethyl acetate in hexanes afforded a solid. Recrystallization from ethyl acetate in hexanes afforded a solid. Recrystallization from ethyl acetate in hexanes yielded the title product as a solid 13.6 g (47%), mp 105°-107° C. NMR (CDCl3): δ1.4 (s, 6H); 2.7 (s, 2H); 5.1 (s, 2H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
47%

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